Cdk2-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]acetamide |
InChI |
InChI=1S/C22H25N5O3/c1-25-11-13-26(14-12-25)15-21(28)24-27-20(16-30-17-7-3-2-4-8-17)23-19-10-6-5-9-18(19)22(27)29/h2-10H,11-16H2,1H3,(H,24,28) |
InChI Key |
FZZOSMFVNIIGDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The CDK2 Inhibitor Dinaciclib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaciclib (formerly SCH 727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK5, and CDK9. Its ability to induce cell cycle arrest and apoptosis has positioned it as a compound of interest in oncology research. This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of Dinaciclib, with a focus on its interaction with CDK2. Experimental protocols for its synthesis and key biological assays are provided, alongside a summary of its quantitative data and a visualization of its mechanism of action within relevant signaling pathways.
Chemical Structure and Properties
Dinaciclib is a pyrazolo[1,5-a]pyrimidine derivative with the systematic IUPAC name (S)-3-(((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide.
Chemical Structure:
| Property | Value |
| Molecular Formula | C₂₁H₂₈N₆O₂ |
| Molecular Weight | 396.49 g/mol |
| CAS Number | 779353-01-4 |
| PubChem CID | 46926350 |
| Appearance | Solid powder |
Synthesis of Dinaciclib
The synthesis of Dinaciclib involves a multi-step process, beginning with the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by the sequential addition of the side chains. The key starting materials are commercially available or can be synthesized through established methods.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine core of Dinaciclib begins with the cyclization of an aminopyrazole with a β-ketoester. This is a common and effective method for constructing this heterocyclic system.
Synthesis of Side-Chain Precursors
The two key side-chain precursors that are coupled to the pyrazolo[1,5-a]pyrimidine core are (S)-2-(piperidin-2-yl)ethan-1-ol and 3-(aminomethyl)pyridine 1-oxide. These can be synthesized through various reported methods.
Final Assembly of Dinaciclib
The final steps of the synthesis involve the coupling of the pyrazolo[1,5-a]pyrimidine core with the two side-chain precursors. A general synthetic scheme is outlined below. A detailed, step-by-step protocol based on published literature and patents is provided in the experimental protocols section.
Figure 1. General workflow for the synthesis of Dinaciclib.
Mechanism of Action and Signaling Pathways
Dinaciclib exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.
Inhibition of CDK2 and Cell Cycle Arrest
CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Dinaciclib competitively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication. This leads to cell cycle arrest at the G1/S checkpoint.[1][2]
Figure 2. Simplified signaling pathway of Dinaciclib-induced G1/S cell cycle arrest.
Induction of Apoptosis
In addition to cell cycle arrest, Dinaciclib has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is thought to occur through multiple mechanisms, including the inhibition of CDK9, which is involved in the transcription of anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, Dinaciclib reduces the levels of these survival proteins, tipping the cellular balance towards apoptosis. The induction of apoptosis is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][4]
Quantitative Data
The biological activity of Dinaciclib has been quantified in numerous studies. The following tables summarize key in vitro and clinical data.
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| CDK2/Cyclin E | 1 | [5] |
| CDK5/p25 | 1 | [5] |
| CDK1/Cyclin B | 3 | [5] |
| CDK9/Cyclin T1 | 4 | [5] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A2780 | Ovarian | 4 | [1] |
| HCT116 | Colon | 7.5 | [6] |
| Raji | Lymphoma | ~20-40 | [4] |
| SKOV-3 | Ovarian | 15 | [7] |
Clinical Trial Data (Selected)
| Phase | Cancer Type | Dose | Key Findings | Reference |
| I | Advanced Malignancies | 0.33-2.59 mg/m² weekly | Well-tolerated, disease stabilization observed. | [8] |
| I/II | Relapsed Multiple Myeloma | 30-50 mg/m² every 3 weeks | Single-agent activity observed, with a 19% clinical benefit rate. | [9] |
| II | Advanced Breast Cancer | 50 mg/m² every 21 days | Did not show superiority over capecitabine. | [10] |
Experimental Protocols
Chemical Synthesis of Dinaciclib (Illustrative Protocol)
The following is a generalized protocol for the final coupling steps in the synthesis of Dinaciclib, based on common synthetic strategies for similar compounds. For a detailed, step-by-step synthesis, it is recommended to consult the primary literature and patents.
Figure 3. Workflow for the final coupling steps in Dinaciclib synthesis.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine core
-
(S)-2-(piperidin-2-yl)ethan-1-ol
-
3-(aminomethyl)pyridine 1-oxide
-
Suitable base (e.g., DIPEA)
-
Coupling agent (e.g., HATU)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution. Dissolve the pyrazolo[1,5-a]pyrimidine core in an anhydrous solvent. Add the base and (S)-2-(piperidin-2-yl)ethan-1-ol. Stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation. After completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction with an organic solvent). Purify the intermediate product by column chromatography.
-
Step 2: Amidation/Coupling. Dissolve the intermediate from Step 2 in an anhydrous solvent. Add the coupling agent, the base, and 3-(aminomethyl)pyridine 1-oxide. Stir the reaction at room temperature until completion.
-
Final Purification. Perform a final work-up and purify the crude product by column chromatography or recrystallization to obtain pure Dinaciclib.
CDK2 Kinase Inhibition Assay
This protocol describes a general method to assess the in vitro inhibitory activity of Dinaciclib against CDK2.
Figure 4. General workflow for a CDK2 kinase inhibition assay.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., Histone H1 peptide)
-
ATP solution (containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP)
-
Dinaciclib stock solution and serial dilutions
-
96-well plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin E, and the substrate in a 96-well plate.
-
Add serial dilutions of Dinaciclib to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the effect of Dinaciclib on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dinaciclib stock solution and serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Dinaciclib. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis (Annexin V) Assay
This protocol describes a flow cytometry-based method to detect apoptosis induced by Dinaciclib.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Dinaciclib solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with Dinaciclib at a desired concentration for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Dinaciclib is a potent and well-characterized inhibitor of multiple CDKs, with significant activity against CDK2. Its ability to induce cell cycle arrest and apoptosis in cancer cells has made it a valuable tool for cancer research and a candidate for clinical development. This technical guide has provided a comprehensive overview of its structure, synthesis, and biological activity, including detailed experimental protocols and a summary of quantitative data. The provided information is intended to support researchers and drug development professionals in their work with this and similar CDK inhibitors.
References
- 1. WO2015130585A1 - Method for treating cancer - Google Patents [patents.google.com]
- 2. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 5. 3-(aminomethyl)pyridine | Semantic Scholar [semanticscholar.org]
- 6. WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment - Google Patents [patents.google.com]
- 7. (S)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 736379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of dinaciclib and CAN508 hybrids as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dinaciclib - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Function of Cdk2-IN-8 and its Analogs
Disclaimer: Publicly available scientific literature on the specific molecule "Cdk2-IN-8" (CAS: 2919216-36-5) is limited, primarily consisting of listings from chemical suppliers with basic information such as its IC50 value of 1.74 µM for Cyclin-Dependent Kinase 2 (CDK2). To provide a comprehensive technical guide that meets the user's requirements for in-depth information, this document will focus on a well-characterized, potent, and selective CDK2 inhibitor, PF-07104091 (Tegtociclib) , as a representative analog. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to the study of selective CDK2 inhibitors like this compound.
Introduction to CDK2 and its Role in Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1] Its activity is essential for the G1/S phase transition and for the progression of the S phase, during which DNA replication occurs.[1] CDK2 forms active complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the initiation of DNA synthesis, while the CDK2/Cyclin A complex is required for the continuation and completion of DNA replication.[1]
In many types of cancer, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[2] This can be due to the overexpression of its activating partners, particularly Cyclin E, or the loss of endogenous inhibitors. Consequently, inhibiting the activity of CDK2 has emerged as a promising therapeutic strategy for various cancers, including breast, ovarian, and lung cancer.[1][2]
PF-07104091 (Tegtociclib): A Representative Selective CDK2 Inhibitor
PF-07104091 is an orally bioavailable, potent, and selective inhibitor of CDK2 currently under clinical investigation for the treatment of advanced solid tumors.[1][3] Its primary mechanism of action is to bind to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates.[3]
Mechanism of Action
PF-07104091 selectively targets and binds to CDK2, inhibiting its kinase activity.[1] This inhibition leads to a cascade of downstream effects:
-
Cell Cycle Arrest: By blocking CDK2 activity, PF-07104091 prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb).[3] This leads to an arrest of the cell cycle at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase.[4]
-
Induction of Apoptosis: In some cellular contexts, the sustained inhibition of CDK2 can trigger programmed cell death, or apoptosis, in cancer cells.[1]
-
Overcoming CDK4/6 Inhibitor Resistance: A key area of investigation for PF-07104091 is in tumors that have developed resistance to CDK4/6 inhibitors. In such cases, CDK2 activity can become a primary driver of cell proliferation, making these tumors particularly sensitive to CDK2 inhibition.[5]
Quantitative Data for PF-07104091
The following tables summarize the key quantitative data for PF-07104091 based on available preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Reference |
| CDK2/Cyclin E1 | 1.05 | [4] |
| CDK1/Cyclin B | 152.18 | [4] |
| CDK4/Cyclin D1 | >1000 | [4] |
| CDK6/Cyclin D3 | >1000 | [4] |
| Selectivity (CDK1/CDK2) | ~145-fold | [4] |
| Selectivity (CDK4/CDK2) | >950-fold | [4] |
| Selectivity (CDK6/CDK2) | >950-fold | [4] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | CCNE1 Status | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Amplified | Not explicitly stated, but showed significant inhibition | [4] |
| OVCAR3 | Ovarian Cancer | Amplified | Not explicitly stated, but showed significant inhibition | [4] |
| TOV-21G | Ovarian Cancer | Normal | Weakly inhibited | [4] |
| B16-F10 | Melanoma | Not specified | Dose-dependent inhibition (100 nM - 10 µM) | [6] |
| 1014 | Melanoma | Not specified | Dose-dependent inhibition (100 nM - 10 µM) | [6] |
Table 3: Clinical Trial Data (Phase 1/2a Monotherapy)
| Parameter | Value | Reference |
| Patient Population | Advanced solid tumors, enriched for HR+/HER2- breast cancer resistant to CDK4/6 inhibitors | [7] |
| Maximum Tolerated Dose (MTD) | 300 mg BID | [7] |
| Objective Response Rate (ORR) in mBC | 18.8% (3/16 evaluable patients) | [7] |
| Disease Control Rate (DCR) in mBC | 61.5% | [7] |
| Common Treatment-Emergent Adverse Events (Grade ≤3) | Nausea (77.1%), Diarrhea (48.6%), Vomiting (48.6%), Fatigue (45.7%), Anemia (45.7%) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments typically used to characterize CDK2 inhibitors like PF-07104091.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A recombinant kinase (e.g., CDK2/Cyclin E1) is incubated with a substrate (e.g., a peptide derived from Rb) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then measured, typically using a luminescence-based or fluorescence-based method.
Protocol:
-
Reagents:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., biotinylated Rb-derived peptide)
-
ATP solution (at a concentration close to the Km for the kinase)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well white plates
-
-
Procedure:
-
Add 2.5 µL of 2x kinase/substrate solution to each well of a 384-well plate.
-
Add 50 nL of the test compound at various concentrations (typically a 10-point dose-response curve).
-
Add 2.5 µL of 2x ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, the number of viable cells is quantified using a reagent that measures metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels).
Protocol:
-
Reagents:
-
Cancer cell lines (e.g., OVCAR3, HCT116)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1000-5000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 72-120 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to DMSO-treated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Western Blot Analysis of Rb Phosphorylation
This technique is used to assess the phosphorylation status of CDK2 substrates, such as Rb, in treated cells.
Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (p-Rb) and total Rb.
Protocol:
-
Reagents:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Rb Ser807/811, anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Rb and total Rb.
-
Normalize the p-Rb signal to the total Rb signal to determine the relative level of phosphorylation.
-
Conclusion
While specific data on this compound is limited, the in-depth analysis of its close analog, PF-07104091, provides a robust framework for understanding the function and therapeutic potential of selective CDK2 inhibitors. These agents act by directly inhibiting the kinase activity of CDK2, leading to cell cycle arrest and, in some cases, apoptosis. Their efficacy, particularly in tumors with Cyclin E amplification or those resistant to CDK4/6 inhibitors, highlights the importance of CDK2 as a therapeutic target in oncology. The experimental protocols detailed in this guide provide a foundation for the preclinical evaluation and characterization of novel CDK2 inhibitors. Further research and clinical development of compounds like this compound and PF-07104091 will continue to elucidate the role of CDK2 in cancer and pave the way for new therapeutic strategies.
References
- 1. Facebook [cancer.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Cdk2-IN-8: A Representative Quinazolinone-Based CDK2 Inhibitor for Cancer Therapy Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazolinone-based inhibitors have emerged as a promising class of compounds targeting CDK2. This technical guide provides a comprehensive overview of a representative quinazolinone-based CDK2 inhibitor, herein referred to as Cdk2-IN-8, based on publicly available data for this structural class. This document will cover its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways.
Core Concepts and Mechanism of Action
This compound, as a representative quinazolinone-based inhibitor, functions as an ATP-competitive inhibitor of CDK2.[1][2] The quinazolinone scaffold serves as a robust heterocyclic structure for designing potent kinase inhibitors.[3][4][5] By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are essential for cell cycle progression.[6][7] This ultimately leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells.[2] The development of these inhibitors often involves modifying substituents at various positions of the quinazolinone core to enhance potency and selectivity against other kinases.[5]
Quantitative Inhibitory Data
The following table summarizes the inhibitory activity of several reported quinazolinone-based CDK2 inhibitors, providing a comparative landscape for the potency of this class of compounds.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Assay Type | Reference |
| Compound 2i | CDK2 | 0.173 ± 0.012 | - | Enzyme Inhibition Assay | [1] |
| Compound 3i | CDK2 | 0.177 ± 0.032 | - | Enzyme Inhibition Assay | [1] |
| Compound 5c | CDK2 | Not specified, but showed significant inhibitory action | MDA-MB-435 | In vitro kinase assay | [3][5] |
| Compound 8a | CDK2 | Not specified, but showed significant inhibitory action | MDA-MB-435 | In vitro kinase assay | [3][5] |
| Compound 14 | CDK2/CyclinA2 | 0.11 | MCF-7 | Enzyme Inhibition Assay | [8] |
| Compound 15 | CDK2/CyclinA2 | 0.262 | MCF-7 | Enzyme Inhibition Assay | [8] |
Experimental Protocols
In Vitro CDK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK2.
1. Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
Test compound (this compound representative)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Prepare a master mixture containing the kinase assay buffer, ATP, and the kinase substrate.[10]
-
Dispense the master mixture into the wells of the assay plate.[10]
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the CDK2/Cyclin complex to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined reaction time (e.g., 20-60 minutes).[11]
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP from the kinase reaction and uses the generated ADP to produce a luminescent signal.[9]
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of a CDK2 inhibitor on the proliferation of cancer cells.
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (this compound representative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[12]
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S transition of the cell cycle.
Caption: CDK2 signaling in the G1/S phase transition.
General Workflow for Screening Quinazolinone-Based CDK2 Inhibitors
The diagram below outlines a typical workflow for the discovery and initial characterization of novel CDK2 inhibitors.
Caption: Workflow for CDK2 inhibitor screening.
Conclusion
Quinazolinone-based compounds represent a significant class of CDK2 inhibitors with therapeutic potential in oncology. While a specific compound named "this compound" is not prominently documented in publicly available scientific literature, the collective data on this structural class provide a strong foundation for further research and development. The methodologies and pathways described in this guide offer a framework for the evaluation and characterization of novel quinazolinone-based CDK2 inhibitors. Future efforts in this area will likely focus on optimizing selectivity to minimize off-target effects and enhancing cellular potency to translate in vitro activity into in vivo efficacy.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core Properties of a Potent and Selective CDK2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the basic properties of a representative potent and highly selective CDK2 inhibitor, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, hereafter referred to as Compound 73. This document will detail its inhibitory activity, selectivity profile, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field of oncology and drug discovery.
Introduction to CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the orderly progression of the cell cycle.[1] The CDK2/cyclin E and CDK2/cyclin A complexes are pivotal for initiating DNA replication and progressing through the S phase.[2] In many cancer types, the CDK2 pathway is hyperactivated due to genetic alterations such as the amplification of the CCNE1 gene (encoding cyclin E1).[3] This makes selective inhibition of CDK2 a promising therapeutic strategy. Small molecule inhibitors that target the ATP-binding pocket of CDK2 have been the focus of extensive research and development.[4]
Core Properties of the CDK2 Inhibitor: Compound 73
Compound 73 is a purine-based ATP-competitive inhibitor of CDK2. Its chemical structure is 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide.[5]
Quantitative Inhibitory Activity
The inhibitory potency of Compound 73 against CDK2 and its selectivity over other kinases are critical parameters for its potential as a therapeutic agent. The following table summarizes the key quantitative data.
| Target Kinase | IC50 (µM) | Fold Selectivity vs. CDK2 |
| CDK2/cyclin A | 0.044 | 1 |
| CDK1/cyclin B | 86 | ~1955 |
| CDK4/cyclin D1 | >100 | >2273 |
| CDK7/cyclin H | >50 | >1136 |
| CDK9/cyclin T1 | >50 | >1136 |
| Table 1: In vitro inhibitory activity and selectivity of Compound 73 against various cyclin-dependent kinases. Data sourced from reference[5]. |
Mechanism of Action
Compound 73 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2.[5] This prevents the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), thereby arresting the cell cycle at the G1/S transition.
Signaling Pathway
The primary signaling pathway affected by CDK2 inhibition is the cell cycle control pathway. The diagram below illustrates the role of CDK2 in the G1/S phase transition and the point of intervention by a CDK2 inhibitor.
Experimental Protocols
The characterization of a CDK2 inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Workflow:
Protocol:
-
Reagents:
-
Recombinant human CDK2/cyclin A enzyme.
-
Histone H1 as a substrate.
-
[γ-33P]ATP.
-
Assay buffer (e.g., MOPS, β-glycerophosphate, EGTA, sodium orthovanadate, DTT).
-
Compound 73 serially diluted in DMSO.
-
-
Procedure:
-
The kinase reaction is carried out in a 96-well plate.
-
CDK2/cyclin A is incubated with various concentrations of Compound 73 for a defined period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of Mg/ATP (containing [γ-33P]ATP) and the substrate (Histone H1).
-
The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 30°C.
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
A portion of the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-33P]ATP.
-
The amount of incorporated 33P is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Cell-Based Proliferation Assay (SRB Assay)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) are seeded in 96-well plates and allowed to attach overnight.
-
-
Treatment:
-
Cells are treated with various concentrations of Compound 73 (or vehicle control, e.g., DMSO) for a prolonged period (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
After the incubation period, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
-
Measurement and Analysis:
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
Structural Biology
The interaction of Compound 73 with the ATP-binding pocket of CDK2 has been elucidated through X-ray crystallography.
Key Interactions:
-
The purine core of Compound 73 forms hydrogen bonds with the hinge region of the CDK2 active site, specifically with the backbone amide and carbonyl groups of Leu83.[5]
-
The biphenyl group occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.[5]
-
The benzenesulfonamide moiety extends towards the solvent-exposed region.[5]
The co-crystal structure of a similar inhibitor with CDK2 reveals that the inhibitor stabilizes a specific conformation of the glycine-rich loop, which is a key determinant of its selectivity over other CDKs like CDK1.[5]
Conclusion
Compound 73 represents a significant advancement in the development of selective CDK2 inhibitors. Its high potency and remarkable selectivity for CDK2 over other CDKs, particularly the closely related CDK1, make it a valuable tool for studying the biological roles of CDK2 and a promising lead for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers aiming to characterize and develop similar small molecule inhibitors. Further investigation into the in vivo efficacy and safety profile of such compounds is warranted.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Target Validation of Selective CDK2 Inhibitors in Cancer Cells
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during the transition from the G1 to S phase and progression through the S phase.[1][] Dysregulation of CDK2 activity, often through the overexpression of its binding partner Cyclin E, is a common feature in many human cancers, including breast, ovarian, and lung cancer, making it a compelling therapeutic target.[3][4] Inhibition of CDK2 can block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
This technical guide provides a comprehensive overview of the core principles and methodologies for the target validation of selective CDK2 inhibitors in cancer cells. While this document aims to be a broad resource, it will use the potent and selective CDK2 inhibitor PF-07104091 (Tagtociclib) as a primary example to illustrate the validation process. Publicly available information on a compound designated "Cdk2-IN-8" is scarce; therefore, PF-07104091 serves as a well-characterized surrogate to demonstrate the key concepts and experimental workflows.
Mechanism of Action of CDK2 Inhibition
CDK2, in complex with Cyclin E or Cyclin A, drives the cell cycle by phosphorylating a host of substrate proteins. A primary target is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, repressing the expression of genes required for DNA synthesis. The CDK4/6-Cyclin D complex initiates Rb phosphorylation in the G1 phase. Subsequently, the CDK2-Cyclin E complex hyperphosphorylates Rb, causing the release of E2F and commitment to S phase entry.[1][5]
Selective CDK2 inhibitors function as ATP-competitive agents, binding to the kinase's active site and preventing the phosphorylation of its substrates.[4] This action blocks the G1/S transition, leading to cell cycle arrest and, in many cases, programmed cell death (apoptosis).[4][6] This targeted inhibition is particularly effective in tumors that have become dependent on CDK2 activity, such as those with Cyclin E (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors.[3]
Quantitative Data for CDK2 Inhibitor Validation
A critical step in target validation is quantifying the inhibitor's potency and selectivity. This involves both biochemical assays with purified enzymes and cell-based assays to measure effects on cancer cell proliferation.
Table 1: Biochemical Potency and Selectivity of Representative CDK Inhibitors
This table summarizes the inhibitory activity against purified kinase enzymes. High selectivity for CDK2 over other CDKs (especially the highly homologous CDK1) is a desirable characteristic to minimize off-target effects.
| Compound | Target(s) | CDK2 IC₅₀/Kᵢ | CDK1 Selectivity | CDK4/6 Selectivity | CDK9 Selectivity | Reference(s) |
| PF-07104091 | CDK2 | ~1 nM (Kᵢ) | >100-fold | 200 to 400-fold | ~170-fold | [7] |
| AZD5438 | CDK1/2/9 | 6 nM (IC₅₀) | ~3x less selective | >75-fold | ~3x less selective | [8][9] |
| Fadraciclib (CYC065) | CDK2/9 | 5 nM (IC₅₀) | - | - | ~5x less selective | [10] |
| Roscovitine | Pan-CDK | 100 nM (IC₅₀) | ~3x less selective | >1000-fold | ~8x less selective | [11] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Selectivity is expressed as a fold-difference in IC₅₀ or Kᵢ values (Inhibitor vs. CDK2).
Table 2: Cellular Activity of PF-07104091 in Cancer Cell Lines
This table shows the anti-proliferative effect of PF-07104091 on various human cancer cell lines, demonstrating its activity in a cellular context.
| Cell Line | Cancer Type | Cellular IC₅₀ (µM) | Reference(s) |
| TOV-21G | Ovarian Cancer | 4.8 | [12] |
| OVCAR-3 | Ovarian Cancer | 0.59 | [12] |
| HCT116 | Colorectal Cancer | 0.88 | [12] |
Experimental Protocols for Target Validation
The following protocols provide a framework for the key experiments required to validate a selective CDK2 inhibitor.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀ or Kᵢ) of the inhibitor against CDK2 and its selectivity against a panel of other kinases.
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reagents: Recombinant human CDK2/Cyclin E1, CDK1/Cyclin B, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1 enzymes; appropriate kinase-specific substrates (e.g., Rb-derived peptide); ATP; ADP-Glo™ Reagent; Kinase Detection Reagent.
-
Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., PF-07104091) in DMSO, then dilute in kinase buffer. b. In a 384-well plate, add the inhibitor dilutions, the specific CDK/Cyclin complex, and the substrate. c. Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ. Incubate at room temperature for 1 hour. d. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also provides luciferase/luciferin to measure ATP levels. Incubate for 30 minutes. f. Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.
-
Data Analysis: Plot the percentage of inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell Viability / Proliferation Assay
Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture: Seed cancer cells (e.g., OVCAR-3, HCT116) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the inhibitor in culture medium and add them to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate IC₅₀ values as described for the kinase assay.
Western Blot for Target Engagement
Objective: To confirm that the inhibitor engages and blocks CDK2 activity in cells by measuring the phosphorylation of a downstream substrate, such as Rb.
Methodology:
-
Cell Treatment: Plate cells (e.g., HCT116) and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-Rb signal indicates successful target engagement.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK2 inhibition on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at 1x and 10x the IC₅₀ for 24-48 hours.
-
Cell Preparation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.
Summary and Future Directions
The target validation of a selective CDK2 inhibitor like PF-07104091 relies on a tiered approach, moving from biochemical potency and selectivity to cellular mechanism of action and anti-proliferative effects. The data gathered through these experiments provide strong evidence for the inhibitor's on-target activity and its therapeutic potential.
Future validation steps would involve in vivo studies using xenograft models derived from sensitive cell lines to confirm anti-tumor efficacy and tolerability.[12] Furthermore, identifying predictive biomarkers, such as CCNE1 amplification or Rb-deficiency, is crucial for patient stratification in future clinical trials.[3][13] The development of highly selective and orally bioavailable CDK2 inhibitors represents a promising strategy for treating cancers with a clear dependency on this cell cycle kinase.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. aacrjournals.org [aacrjournals.org]
A Technical Guide to Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Disclaimer: This guide provides a comprehensive overview of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target. At the time of writing, detailed experimental data and peer-reviewed literature for the specific inhibitor Cdk2-IN-8 (CAS number 2919216-36-5) are not extensively available in the public domain. The information presented herein is based on the broader knowledge of CDK2 biology and the characteristics of other well-studied CDK2 inhibitors.
Introduction to CDK2 as a Therapeutic Target
Cyclin-dependent kinase 2 (CDK2) is a key member of the serine/threonine protein kinase family that plays a crucial role in regulating the cell cycle.[1][2] Specifically, CDK2 is instrumental in the transition from the G1 to the S phase, where DNA replication occurs, and its activity is essential for the progression through the S phase.[3] The activity of CDK2 is tightly regulated by its association with regulatory proteins called cyclins, particularly cyclin E and cyclin A.
Dysregulation of CDK2 activity is a common feature in many human cancers, leading to uncontrolled cell proliferation.[2] This makes CDK2 an attractive target for the development of novel anticancer therapies.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[4][5]
Chemical Properties of this compound
While detailed biological data is limited, the basic chemical properties of this compound are available from various suppliers.
| Property | Value |
| CAS Number | 2919216-36-5 |
| Molecular Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 407.47 g/mol |
Source: Information compiled from chemical supplier databases.
The CDK2 Signaling Pathway
CDK2 activity is central to the G1/S checkpoint and S phase progression. The pathway is initiated by mitogenic signals that lead to the expression of cyclin D, which in turn activates CDK4 and CDK6. Activated CDK4/6 then phosphorylates the Retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for S phase, including cyclin E. Cyclin E then binds to and activates CDK2, leading to further phosphorylation of Rb and other substrates, thereby committing the cell to DNA replication.
Below is a diagram illustrating the core CDK2 signaling pathway.
Caption: Core CDK2 signaling pathway in cell cycle progression.
Quantitative Data for Exemplary CDK2 Inhibitors
To provide context for the type of data generated for CDK2 inhibitors, the following table summarizes the inhibitory concentrations (IC50) for several well-characterized compounds against CDK2 and other related kinases to indicate selectivity.
| Inhibitor | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Selectivity Notes |
| Milciclib | 45 | >150 | >150 | - | >3-fold selective for CDK2 over CDK1, 4, 5, and 7.[5] |
| PHA-793887 | 8 | >48 | >48 | - | Potent inhibitor of CDK2, CDK5, and CDK7.[5][6] |
| BMS-265246 | 9 | 6 | >225 | - | Potent and selective CDK1/2 inhibitor.[5][6] |
| SU 9516 | 22 | 40 | 200 | - | Inhibits CDK2, CDK1, and CDK4.[6] |
| CDK2-IN-73 | 44 | 86000 | - | - | Highly selective for CDK2 over CDK1 (~2000-fold).[2][6] |
| CVT-313 | 500 | - | - | - | Potent CDK2 inhibitor with no effect on other non-related kinases.[6] |
Note: IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
Characterizing a novel CDK2 inhibitor like this compound would involve a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against purified CDK2/Cyclin complexes.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[7][8]
-
ATP
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the serially diluted inhibitor or DMSO (as a control).
-
Add 2 µl of CDK2/Cyclin enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically by titration.[7][8]
-
Add 2 µl of a substrate/ATP mixture. The final ATP concentration is typically at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7][8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Proliferation Assay (Sulforhodamine B Assay)
This assay assesses the effect of an inhibitor on cell growth.
Objective: To determine the growth inhibitory concentration (GI₅₀) of an inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72-120 hours).[10]
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with water and allow it to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle-treated control. Determine the GI₅₀ value by plotting the percentage of growth inhibition against the inhibitor concentration.
Experimental and Screening Workflow
The discovery and characterization of a novel kinase inhibitor follows a structured workflow, from initial screening to in-depth cellular analysis.
Caption: General workflow for kinase inhibitor profiling.
Conclusion
CDK2 remains a significant target in oncology due to its central role in cell cycle control. While specific data for this compound is not yet widely available, the established methodologies for characterizing CDK2 inhibitors provide a clear path for its evaluation. Future studies will be necessary to elucidate the potency, selectivity, and cellular effects of this compound to determine its potential as a research tool or therapeutic agent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of an Irreversible Inhibitor of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Study of Cdk2-IN-8 in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. In melanoma, dysregulation of the CDK2 signaling pathway has been implicated in tumor growth and resistance to targeted therapies.[1][2][3] The microphthalmia-associated transcription factor (MITF), a key lineage-specific transcription factor in melanocytes, directly regulates CDK2 expression, highlighting a unique dependency of melanoma cells on this kinase for proliferation.[4] Furthermore, CDK2 has been identified as a driver of resistance to both BRAF and Hsp90 inhibitors in melanoma.[1][2] These findings establish CDK2 as a promising therapeutic target in this malignancy.
Cdk2-IN-8 is a small molecule inhibitor of CDK2. These application notes provide a comprehensive guide for designing and executing an in vivo study to evaluate the anti-melanoma efficacy of this compound using a xenograft mouse model. The following protocols and recommendations are based on established methodologies for in vivo cancer research and data on similar CDK2 inhibitors.
Preclinical In Vivo Study Design
Objective
To evaluate the anti-tumor efficacy of this compound in a subcutaneous human melanoma xenograft mouse model.
Animal Model
-
Species: Mouse
-
Strain: Immunocompromised (e.g., NOD/SCID, NSG, or Athymic Nude)
-
Age: 6-8 weeks
-
Sex: Female (to avoid fighting among males)
Melanoma Cell Line
-
Recommended Cell Line: A375 (BRAF V600E mutant) or other well-characterized human melanoma cell lines.
-
Cell Culture: Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and confirmed to be free of mycoplasma contamination before implantation.
Experimental Groups
A minimum of four groups are recommended for a robust study design:
| Group | Treatment | Number of Animals (n) |
| 1 | Vehicle Control | 10 |
| 2 | This compound (Low Dose) | 10 |
| 3 | This compound (High Dose) | 10 |
| 4 | Positive Control (e.g., Dabrafenib for BRAF-mutant melanoma) | 10 |
Drug Formulation and Administration
-
This compound Formulation (Starting Point): A common vehicle for poorly soluble compounds in vivo is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The formulation should be prepared fresh daily.
-
Dosing: Based on in vivo studies with other CDK2 inhibitors, a starting dose range of 25-100 mg/kg could be explored. A preliminary dose-finding study is highly recommended to determine the maximum tolerated dose (MTD).
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical efficacy studies.
-
Dosing Schedule: Daily administration for 21 consecutive days.
Experimental Protocols
Protocol 1: Melanoma Xenograft Implantation
-
Cell Preparation: Harvest melanoma cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size of approximately 100-150 mm³.
Protocol 2: Treatment and Tumor Measurement
-
Animal Randomization: Once tumors reach the desired size, randomize the animals into the different treatment groups.
-
Treatment Administration: Administer the assigned treatment (Vehicle, this compound, or Positive Control) according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight Monitoring: Record the body weight of each animal every 2-3 days as an indicator of toxicity.
-
Euthanasia Criteria: Euthanize animals if the tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if the animals show signs of significant distress.
Protocol 3: Endpoint Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining) and IHC to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein extraction and Western blot analysis to confirm target engagement (e.g., reduced phosphorylation of Rb, a CDK2 substrate).
Data Presentation
Table 1: Tumor Growth Inhibition
| Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 2: Body Weight Changes
| Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Visualizations
Caption: CDK2 signaling pathway in melanoma and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo study of this compound in a melanoma xenograft model.
References
Application Notes and Protocols for CDK2 Inhibition in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] In complex with cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][3] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4][5][6] CDK2 inhibitors are a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and inhibiting tumor growth.[2][7]
This document provides detailed application notes and protocols for the use of CDK2 inhibitors in mouse xenograft models, a critical preclinical step in drug development. Due to the limited public information specifically on "Cdk2-IN-8," this document will provide data and protocols based on other well-characterized CDK2 inhibitors that have been evaluated in similar preclinical settings. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors typically function by competing with ATP for the binding site on the CDK2 enzyme.[2] This prevents the phosphorylation of key substrates, including Rb.[8] Inhibition of Rb phosphorylation maintains its association with E2F transcription factors, preventing the expression of genes required for S-phase entry.[3] This ultimately leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][8] Some CDK2 inhibitors have also been shown to induce apoptosis.[2]
Signaling Pathway
The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle and the mechanism of its inhibition.
Caption: The Cyclin E/CDK2 signaling pathway and point of inhibition.
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes dosage and efficacy data for various CDK2 inhibitors in mouse xenograft models from published preclinical studies. This data can serve as a starting point for designing in vivo experiments.
| Inhibitor Name | Cancer Type (Cell Line) | Mouse Strain | Dosage | Administration Route | Schedule | Efficacy | Reference |
| INX-315 | Ovarian & Gastric Carcinoma | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited Rb-phosphorylation and induced tumor regression. | [9] |
| Homoharringtonine (HHT) | Leukemia | Not Specified | 0.5 mg/kg | Intraperitoneal | Once a day for 2 weeks, 2-week break, then once a day for 2 weeks | Significantly longer survival compared to vehicle. | [8][10] |
| NU2058 & NU6102 | Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Reduced phosphorylation of Rb and led to G1 arrest. | [8][11] |
| PF-07104091 | Ovarian Cancer (OVCAR-3) | Not Specified | Not Specified | Not Specified | Not Specified | Dose-dependent tumor growth inhibition. | [12] |
| CVT2584 | Acute Myeloid Leukemia (MYC/BCL-XL) | BALB/c & C57BL/6 | 100 mg/kg | Oral Gavage | 5 days on, 2 days off, 5 days on | Significant extension in survival. | [13] |
Experimental Protocols
Mouse Xenograft Model Workflow
The following diagram outlines a typical workflow for a mouse xenograft study evaluating a CDK2 inhibitor.
Caption: A standard workflow for in vivo efficacy studies in mouse xenograft models.
Detailed Methodologies
1. Cell Culture and Implantation:
-
Cell Lines: Select a cancer cell line with known dysregulation of the CDK2 pathway (e.g., high cyclin E expression). Culture cells in appropriate media and conditions to ensure they are in a logarithmic growth phase.
-
Animals: Use immunodeficient mice (e.g., Nude, SCID, or NSG) to prevent rejection of human tumor xenografts. House animals in a specific pathogen-free environment.
-
Implantation:
-
Harvest and resuspend cultured cancer cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.[14]
-
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.[14]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[14]
3. Drug Formulation and Administration:
-
Formulation: The formulation of the CDK2 inhibitor will depend on its physicochemical properties and the intended route of administration. Common vehicles include sterile water, saline, or solutions containing agents like DMSO, PEG400, and Tween 80 to improve solubility. It is crucial to perform formulation and stability studies.
-
Administration:
-
Oral Gavage: A common route for administering small molecule inhibitors. Ensure accurate dosing based on individual mouse body weight.
-
Intraperitoneal Injection: Another frequently used route for systemic delivery.[10]
-
The dosing schedule can vary from once daily (QD) to twice daily (BID) and for a defined period (e.g., 21 consecutive days).[14]
-
4. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Continue to measure tumor volumes and body weights regularly throughout the study.
-
Toxicity: Monitor mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. A body weight loss of more than 15-20% is often a criterion for euthanasia.[14]
-
Endpoint: The study endpoint is typically defined by a maximum tumor volume, a specific duration of treatment, or evidence of significant toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess target engagement. This can be done by measuring the phosphorylation status of Rb (a direct downstream target of CDK2) via Western blot or immunohistochemistry.[8]
-
Histological Analysis: Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) on tumor tissues to assess the cellular effects of the treatment.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating preclinical studies with CDK2 inhibitors in mouse xenograft models. While specific details for "this compound" are not publicly available, the information presented for other CDK2 inhibitors serves as a valuable resource for experimental design. Successful in vivo evaluation requires careful attention to experimental details, including appropriate model selection, drug formulation, and robust endpoint analysis.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 6. pnas.org [pnas.org]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. astx.com [astx.com]
Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb) Following Cdk2-IN-8 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In the G1 phase of the cell cycle, Rb is hypophosphorylated and active, binding to the E2F family of transcription factors and repressing the expression of genes required for S-phase entry. As the cell cycle progresses, sequential phosphorylation by Cdk4/6-cyclin D and Cdk2-cyclin E/A complexes leads to the hyperphosphorylation and inactivation of Rb. This releases E2F, allowing for the transcription of target genes and progression into the S phase.[1][2][3]
Cdk2, in complex with cyclin E and cyclin A, plays a crucial role in the hyperphosphorylation of Rb at multiple sites, including Serine 807 and Serine 811, which is a key step for releasing E2F and committing to DNA replication.[2] Cdk2-IN-8 is a small molecule inhibitor that targets the ATP-binding site of Cdk2, preventing the phosphorylation of its substrates, including Rb.[4][5] Inhibition of Cdk2 activity is expected to lead to a decrease in the levels of phosphorylated Rb (p-Rb), resulting in cell cycle arrest at the G1/S transition.[4]
This application note provides a detailed protocol for the treatment of cells with the Cdk2 inhibitor, this compound, and the subsequent detection of changes in Rb phosphorylation at Serine 807/811 using Western blotting.
Signaling Pathway
The following diagram illustrates the Cdk2-Rb signaling pathway and the mechanism of action for this compound.
Experimental Workflow
The diagram below outlines the major steps of the experimental protocol.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the experimental protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1-2 x 10^6 cells | In a 10 cm dish, to achieve 70-80% confluency at the time of treatment. |
| This compound Concentration | 1-10 µM | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Treatment Duration | 6-24 hours | A time-course experiment is recommended to determine the optimal treatment time. |
| Lysis Buffer Volume | 500 µL per 10 cm dish | Adjust volume based on cell pellet size. |
| Protein Loading Amount | 20-40 µg per lane | Ensure equal loading across all lanes. |
| Primary Antibody: p-Rb (Ser807/811) | 1:1000 dilution | Dilute in 5% BSA in TBST. |
| Primary Antibody: Total Rb | 1:1000 dilution | Dilute in 5% BSA in TBST. Used as a loading control. |
| Secondary Antibody | 1:2000 - 1:5000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. Dilute in 5% non-fat dry milk in TBST. |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C | With gentle agitation. |
| Secondary Antibody Incubation | 1 hour at room temperature | With gentle agitation. |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound (prepare a stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Methanol
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Non-fat dry milk
-
Primary antibody: Rabbit anti-p-Rb (Ser807/811)
-
Primary antibody: Mouse anti-Total Rb
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
HRP-conjugated anti-mouse IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Deionized water
Protocol
1. Cell Culture and Treatment
1.1. Seed cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment. 1.2. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2. 1.3. Prepare working concentrations of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. 1.4. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. 1.5. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
2. Cell Lysis
2.1. After treatment, place the cell culture dishes on ice. 2.2. Aspirate the medium and wash the cells twice with ice-cold PBS. 2.3. Add 500 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish. 2.4. Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.7. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE
4.1. Normalize the protein concentration of all samples with lysis buffer. 4.2. Add 1/3 volume of 4x Laemmli sample buffer to each protein sample. 4.3. Boil the samples at 95-100°C for 5 minutes. 4.4. Load 20-40 µg of protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane. 4.5. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
5.1. Activate a PVDF membrane by incubating it in methanol for 1 minute, followed by a brief wash in deionized water and then equilibration in transfer buffer. 5.2. Assemble the transfer stack (gel, membrane, filter papers) according to the transfer system manufacturer's instructions. 5.3. Transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used (e.g., wet, semi-dry).
6. Blocking
6.1. After transfer, wash the membrane briefly with TBST. 6.2. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
7.1. Prepare the primary antibody solutions by diluting anti-p-Rb (Ser807/811) and anti-Total Rb antibodies to 1:1000 in 5% BSA in TBST. 7.2. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
8.1. The next day, wash the membrane three times for 5-10 minutes each with TBST. 8.2. Prepare the secondary antibody solution by diluting the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit for p-Rb, anti-mouse for Total Rb) in 5% non-fat dry milk in TBST. 8.3. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation. 8.4. Wash the membrane three times for 10 minutes each with TBST.
9. Detection
9.1. Prepare the ECL substrate according to the manufacturer's instructions. 9.2. Incubate the membrane in the ECL substrate for the recommended time. 9.3. Capture the chemiluminescent signal using a digital imaging system.
10. Data Analysis
10.1. Use image analysis software to quantify the band intensities for p-Rb and Total Rb. 10.2. Normalize the p-Rb signal to the Total Rb signal for each sample to account for any variations in protein loading. 10.3. Compare the normalized p-Rb levels between the this compound treated samples and the vehicle control. A decrease in the p-Rb/Total Rb ratio in the treated samples indicates successful inhibition of Cdk2 activity.
References
- 1. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Rb phosphorylation code - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Cdk2-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cdk2-IN-8 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. CDK2, in association with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[1] Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[2] These application notes provide a comprehensive guide for analyzing the effects of this compound on the cell cycle of cancer cells, including detailed protocols for cell treatment, flow cytometry analysis, and data interpretation.
Mechanism of Action
This compound, like other CDK2 inhibitors, exerts its primary effect by inducing cell cycle arrest at the G1/S checkpoint. By inhibiting the kinase activity of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes, this compound prevents the phosphorylation of key substrates required for DNA replication, such as the Retinoblastoma protein (Rb). This leads to a halt in the cell cycle, preventing cells from entering the S phase and subsequently undergoing division.
Data Presentation
Table 1: In Vitro IC50 Values of Representative CDK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known CDK2 inhibitors across various cancer cell lines. Note: Specific IC50 values for this compound may vary depending on the cell line and experimental conditions.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| Roscovitine | CDK1, CDK2, CDK7, CDK9 | Various | ~100 (for CDK2) | [3] |
| NU6102 | CDK1, CDK2 | MCF7 | ~5,000 | [4] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Various | 44 (for CDK2) | [3] |
| PF-06873600 | CDK2 | Various | Data not specified | [5] |
| CVT-313 | CDK2 | HCT116 | Data not specified | [6] |
Table 2: Representative Cell Cycle Distribution Data after CDK2 Inhibition
This table presents expected changes in cell cycle distribution following treatment with a CDK2 inhibitor, leading to an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases. Note: This data is based on studies with CDK2 inhibitors analogous to this compound and CDK2 knockdown experiments. Results with this compound may differ.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HCT116 | CDK2 inhibitor (CVT-313) | Increased | Decreased | No significant change | [6] |
| MCF7 | CDK2 siRNA Knockdown | 65.8 | 21.3 | 12.9 | [4] |
| MCF7 (Control) | Control siRNA | 47.9 | 34.2 | 17.9 | [4] |
Mandatory Visualization
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cdk2-IN-8 solubility and preparation for experiments
A Note on Cdk2-IN-8: Publicly available information for a specific molecule designated "this compound" is limited. The following protocols and data are provided for a representative and well-characterized Cdk2 inhibitor, and can be adapted for other selective Cdk2 inhibitors with appropriate validation. Researchers should always refer to the manufacturer's specific product data sheet for the exact compound being used.
Introduction to Cdk2 Inhibition
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase.[1][2][3] Its activity is dependent on binding to its regulatory cyclin partners, Cyclin E and Cyclin A.[2][3] Dysregulation of the Cdk2 pathway is a common feature in many cancers, making it an attractive target for therapeutic development.[1][3][4] Selective Cdk2 inhibitors are valuable tools for studying cell cycle control and for investigating potential anticancer therapies. These inhibitors typically function by competing with ATP for the binding site on the Cdk2 enzyme.[5]
Chemical Properties and Storage
Proper handling and storage of Cdk2 inhibitors are critical for maintaining their stability and activity. The following table summarizes typical properties and recommended storage conditions, which may vary between specific inhibitors.
| Property | Data |
| Molecular Formula | Varies by specific inhibitor. |
| Molecular Weight | Varies by specific inhibitor. |
| Appearance | Typically a solid, ranging from white to off-white or yellow.[6][7] |
| Storage of Solid | Store powder at -20°C for long-term storage (up to 3 years).[6][8][9] |
| Storage of Solution | Store stock solutions in an appropriate solvent at -80°C for up to 6 months to 2 years, or at -20°C for up to 1 year.[6][8][9] Avoid repeated freeze-thaw cycles.[8] |
Solubility and Preparation of Stock Solutions
The solubility of Cdk2 inhibitors can vary significantly. It is crucial to use the appropriate solvent to prepare a concentrated stock solution.
| Solvent | Solubility and Preparation Notes |
| DMSO | Most Cdk2 inhibitors are soluble in dimethyl sulfoxide (DMSO).[6][7][8][9][10] For example, some inhibitors can be dissolved in DMSO at concentrations up to 100 mg/mL (204.70 mM).[6] The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][8] Sonication or warming (e.g., to 60°C or 80°C) may be necessary to fully dissolve the compound.[7][8][9] |
| Water | Cdk2 inhibitors are generally poorly soluble in aqueous solutions.[4][8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of the Cdk2 inhibitor to room temperature before opening.
-
Weigh out the desired amount of the inhibitor using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 450 g/mol , add 222.2 µL of DMSO to 1 mg of the inhibitor.
-
Vortex and, if necessary, sonicate or warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
In Vitro Assays
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Cdk2.
Representative IC50 Values for Selective Cdk2 Inhibitors:
| Inhibitor | IC50 (Cdk2/Cyclin A) | Selectivity Notes |
| CDK2-IN-3 | 60 nM | Potent and selective.[11] |
| CDK2-IN-4 | 44 nM | >2,000-fold selective over Cdk1/Cyclin B.[10] |
| CDK2-IN-18 | 8 nM (Cdk2/E) | Also inhibits Cdk4/D1 with an IC50 of 46 nM.[12] |
| CDK2-IN-23 | 0.29 nM | Highly potent and kinase selective.[6] |
Protocol for a Cdk2/Cyclin A Kinase Assay:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Add recombinant Cdk2/Cyclin A enzyme to the wells of a microplate.
-
Add serial dilutions of the Cdk2 inhibitor (typically from a DMSO stock, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a histone H1 peptide) and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Cell-Based Proliferation Assay
This assay assesses the effect of the Cdk2 inhibitor on the growth and viability of cancer cell lines.
Protocol for a Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®):
-
Seed cancer cells (e.g., a cell line with known Cdk2 pathway dependency) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the Cdk2 inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Studies
For in vivo experiments, a suitable formulation is required to ensure bioavailability.
Example In Vivo Formulation:
A common formulation involves a mixture of solvents to keep the compound in solution. For example, a working solution might be prepared by diluting a DMSO stock into a vehicle containing PEG300, Tween-80, and saline.[10]
Protocol for Preparation of an In Vivo Formulation:
-
Prepare a concentrated stock solution of the Cdk2 inhibitor in DMSO (e.g., 20.8 mg/mL).[10]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.[10]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[10]
-
Add 450 µL of saline to bring the final volume to 1 mL.[10]
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used. It is recommended to prepare this formulation fresh on the day of use.[11]
Signaling Pathways and Experimental Workflows
Cdk2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of Cdk2 in the G1/S transition of the cell cycle.
Caption: Cdk2 signaling pathway in the cell cycle.
Experimental Workflow for Evaluating a Cdk2 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a Cdk2 inhibitor.
Caption: Workflow for Cdk2 inhibitor evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cdk2/9 Inhibitor CAS#: 507487-89-0 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK-IN-2 | CDK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CDK2-IN-18 | TargetMol [targetmol.com]
Application Notes and Protocols for Cdk2-IN-8 Antiproliferative Assay in MDA-MB-435 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for assessing the antiproliferative effects of the Cyclin-dependent kinase 2 (Cdk2) inhibitor, Cdk2-IN-8, on the MDA-MB-435 human cancer cell line.
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1][2] this compound is a potent and selective inhibitor of Cdk2. This document outlines the methodology to evaluate the antiproliferative activity of this compound in MDA-MB-435 cells.
It is important to note that the MDA-MB-435 cell line, while historically considered a breast cancer line, is now widely recognized as being of melanoma origin.[3][4] This information is critical for the correct interpretation of experimental results.
Principle
The antiproliferative activity of this compound is determined by measuring the reduction in cell viability or proliferation after treatment with the compound. A common and well-established method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the cell proliferation by 50%. The following table provides representative IC50 values for various Cdk2 inhibitors in different cancer cell lines to provide a comparative context.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) |
| AT7519 | Cdk1, Cdk2, Cdk4, Cdk5, Cdk9 | Various | 44 (for Cdk2) |
| BAY-1000394 | Cdk1, Cdk2, Cdk3, Cdk4, Cdk7, Cdk9 | Various | 5-25 |
| Flavopiridol | Cdk1, Cdk2, Cdk4, Cdk6, Cdk7, Cdk9 | Various | 20-100 |
| Milciclib | Cdk2, Cdk1, Cdk4, Cdk5, Cdk7, TRKA | Various | 45 (for Cdk2) |
| Roscovitine | Cdk1, Cdk2, Cdk7, Cdk9 | Various | 100 (for Cdk2) |
Note: The IC50 values are context-dependent and can vary based on the cell line and assay conditions.
Signaling Pathway
The following diagram illustrates the simplified Cdk2 signaling pathway and the point of inhibition by this compound. In the G1 phase, Cyclin E binds to and activates Cdk2. The Cdk2/Cyclin E complex then phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F, in turn, promotes the transcription of genes required for S phase entry and DNA replication. This compound inhibits the kinase activity of Cdk2, thereby preventing the phosphorylation of Rb and arresting the cell cycle at the G1/S checkpoint.
Caption: Cdk2 signaling pathway and inhibition.
Experimental Workflow
The diagram below outlines the major steps involved in the this compound antiproliferative assay using MDA-MB-435 cells.
Caption: Experimental workflow for the antiproliferative assay.
Experimental Protocols
Materials and Reagents
-
MDA-MB-435 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Bovine insulin
-
Glutathione
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, atmospheric air for L-15 medium)
-
Microplate reader
Cell Culture
-
Culture MDA-MB-435 cells in Leibovitz's L-15 Medium supplemented with 10% FBS, 0.01 mg/ml bovine insulin, and 0.01 mg/ml glutathione.
-
Maintain the cells in a humidified incubator at 37°C in a free gas exchange with atmospheric air.[5] Note: L-15 medium is formulated for use without CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Antiproliferative Assay (MTT-based)
-
Cell Seeding:
-
Harvest MDA-MB-435 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.[6]
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., 0.01 nM to 10 µM) to generate a dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
After the incubation, add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
References
- 1. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Density-dependent lineage instability of MDA-MB-435 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cdk2-IN-8 Cellular Activity
This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of cellular activity with the Cdk2 inhibitor, Cdk2-IN-8. The following frequently asked questions (FAQs) and troubleshooting steps will help you systematically identify and resolve potential experimental issues.
Disclaimer: Publicly available information on a compound specifically named "this compound" is limited. Therefore, this guide provides troubleshooting advice applicable to potent and selective Cdk2 inhibitors in general, using this compound as a placeholder. The first troubleshooting step, "Compound Identity and Integrity," is crucial.
Frequently Asked Questions (FAQs)
Q1: My Cdk2 inhibitor, this compound, is not reducing cell viability. What are the first things I should check?
A1: When a kinase inhibitor shows no effect on cell viability, it's essential to start by verifying the fundamentals of your experiment before exploring complex biological reasons. We recommend a tiered approach to troubleshooting:
-
Compound Identity and Integrity: Is the compound what it claims to be, and is it stable and soluble? This is the most critical first step.
-
Experimental Design: Are the concentration, incubation time, and controls appropriate?
-
Target Engagement: Is the inhibitor reaching and inhibiting Cdk2 within the cell?
-
Cellular Context: Is your chosen cell line a suitable model for observing Cdk2 inhibition-dependent effects?
This guide will walk you through each of these areas.
Troubleshooting Guide
Category 1: Compound Identity and Integrity
Q2: How can I be sure that the "this compound" I'm using is the correct, active compound?
A2: The identity, purity, and stability of a small molecule inhibitor are paramount for obtaining reliable data.
-
Verify Compound Identity: If possible, confirm the compound's identity using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the correct molecular weight or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
-
Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your compound stock. Impurities can interfere with the assay or the compound's activity.
-
Storage and Handling: Kinase inhibitors can be sensitive to degradation. Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and has not undergone multiple freeze-thaw cycles.
-
Source and Lot Number: Always record the supplier and lot number of the compound. If you suspect an issue, contact the supplier with this information. Inconsistencies can sometimes occur between different batches.
Q3: My compound is not dissolving properly in my cell culture medium. Could this be the problem?
A3: Absolutely. Poor solubility is a common reason for the lack of cellular activity. If the compound precipitates out of solution, its effective concentration will be much lower than intended.
-
Check Solubility Information: Refer to the supplier's datasheet for solubility information. Many inhibitors are soluble in DMSO at high concentrations but may precipitate when diluted into aqueous cell culture media.
-
Perform a Solubility Test: A simple visual inspection can be helpful. Prepare your highest working concentration of this compound in media and inspect it under a microscope for signs of precipitation. You can also perform a more formal kinetic solubility assay.
-
Optimize Dissolution: When diluting from a DMSO stock, ensure rapid mixing into the final medium. It can be helpful to first dilute into a serum-containing medium before final dilution, as serum proteins can help maintain solubility. Avoid using a final DMSO concentration above 0.5% in your culture, as it can be toxic to cells.
Category 2: Experimental Design
Q4: What concentration of this compound should I be using, and for how long?
A4: The effective concentration and treatment duration are critical parameters that need to be optimized for each cell line.
-
Concentration Range: Start with a broad range of concentrations. For a potent Cdk2 inhibitor, this might range from low nanomolar to low micromolar. A typical starting point would be a dose-response curve from 10 nM to 10 µM.
-
Incubation Time: The effect of a Cdk2 inhibitor on cell proliferation is often not immediate. It may take 48-72 hours to observe a significant effect, as the inhibitor will primarily affect cells as they attempt to transition from G1 to S phase.
-
Reference Data: Since specific data for this compound is scarce, refer to the potencies of other known Cdk2 inhibitors to guide your concentration range.
Data Presentation: IC₅₀ Values of Known Cdk2 Inhibitors
| Inhibitor | Cdk2 IC₅₀ (in vitro) | Notes |
| Dinaciclib | ~1 nM[1][2][3][4] | Potent inhibitor of Cdk1, Cdk2, Cdk5, and Cdk9.[1][2][3][4] |
| Roscovitine | ~0.7 µM[5][6][7][8] | Also inhibits Cdk1 and Cdk5.[5][6][7][8] |
| Palbociclib | Weak Cdk2 inhibitor | Primarily a Cdk4/6 inhibitor; often used as a control.[9][10] |
This table provides a general reference for the expected potency of Cdk2 inhibitors. The effective concentration in a cellular assay will likely be higher than the in vitro IC₅₀.
Q5: What are the essential controls for my experiment?
A5: Proper controls are non-negotiable for interpreting your results.
-
Vehicle Control: This is the most important control. Treat cells with the same concentration of the solvent (usually DMSO) used to dissolve the inhibitor.
-
Positive Control: Use a well-characterized Cdk2 inhibitor with a known effect in your cell line (e.g., Dinaciclib) to confirm that the experimental setup and assays are working correctly.
-
Negative Control: If available, use a structurally similar but inactive analog of your inhibitor to control for off-target effects.
Signaling Pathway and Workflow Diagrams
To visualize the experimental logic, refer to the following diagrams.
References
- 1. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing Cdk2 Inhibitor Concentration for Cell Cycle Arrest
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Cdk2 inhibitors to induce cell cycle arrest. As the specific inhibitor "Cdk2-IN-8" is not readily identifiable in publicly available scientific literature, this document focuses on the principles and practices applicable to potent and selective Cdk2 inhibitors, using well-characterized examples where specific data is available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdk2 inhibitors in causing cell cycle arrest?
Cdk2 (Cyclin-dependent kinase 2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] In complex with Cyclin E, Cdk2 phosphorylates substrates such as the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors.[3] This, in turn, promotes the expression of genes required for DNA replication and S-phase entry. Cdk2, in association with Cyclin A, is also involved in the progression through S-phase.[2]
Cdk2 inhibitors are typically small molecules that bind to the ATP-binding pocket of Cdk2, preventing the phosphorylation of its substrates.[4] This inhibition leads to a failure to inactivate Rb, thereby keeping E2F in its repressed state. Consequently, the cell is unable to transition from the G1 to the S phase, resulting in cell cycle arrest at the G1/S checkpoint.[3]
Q2: What is a typical starting concentration for a Cdk2 inhibitor?
The optimal concentration of a Cdk2 inhibitor is highly dependent on the specific compound, the cell line being used, and the experimental goals. A good starting point is to use a concentration around the reported IC50 (half-maximal inhibitory concentration) value for the specific inhibitor against Cdk2. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with a Cdk2 inhibitor to see cell cycle arrest?
The duration of treatment required to observe cell cycle arrest depends on the cell cycle length of your specific cell line. For many cancer cell lines with a doubling time of approximately 24 hours, a treatment duration of 18-24 hours is often sufficient to see a significant accumulation of cells in the G1 phase. For cell lines with longer doubling times, a longer incubation period may be necessary. A time-course experiment is recommended to determine the optimal treatment duration.
Q4: How can I confirm that the observed cell cycle arrest is due to Cdk2 inhibition?
To confirm the on-target effect of your Cdk2 inhibitor, you can perform several experiments:
-
Western Blot Analysis: Probe for the phosphorylation status of Cdk2 substrates, such as Rb at serine residues (e.g., Ser780, Ser795, Ser807/811). A decrease in the phosphorylation of these sites upon treatment with the inhibitor would indicate Cdk2 inhibition. You can also assess the protein levels of downstream targets of the Cdk2/E2F pathway, such as Cyclin E and p21.
-
Kinase Assay: Directly measure the kinase activity of Cdk2 immunoprecipitated from treated and untreated cells. A significant reduction in kinase activity in treated cells would confirm Cdk2 inhibition.
-
Rescue Experiment: If a resistant Cdk2 mutant is available, its overexpression should rescue the cell cycle arrest phenotype induced by the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cell cycle arrest observed. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, starting from below the reported IC50 to several-fold above it. |
| Treatment duration is too short. | Conduct a time-course experiment, treating cells for different durations (e.g., 12, 24, 48 hours). | |
| Cell line is resistant to Cdk2 inhibition. | Some cell lines may have alternative pathways for G1/S transition or may express high levels of drug efflux pumps. Consider using a different cell line or a combination of inhibitors. Check for mutations in the Cdk2 gene or overexpression of cyclins that might confer resistance. | |
| Inhibitor is inactive. | Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh stock solutions. | |
| High levels of cell death observed. | Inhibitor concentration is too high. | Lower the concentration of the inhibitor. High concentrations can lead to off-target effects and toxicity. |
| Off-target effects of the inhibitor. | Review the selectivity profile of your inhibitor. If it is known to inhibit other kinases, especially those involved in cell survival, this could be the cause. Consider using a more selective Cdk2 inhibitor. | |
| The cell line is highly sensitive to Cdk2 inhibition. | Some cell lines are more dependent on Cdk2 for survival. A lower concentration or shorter treatment time may be required. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell density at the time of treatment, and use cells within a similar passage number range. |
| Inhibitor stock solution is not stable. | Prepare fresh stock solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles. Check the stability of the inhibitor in your cell culture medium. | |
| Unexpected changes in the expression of other cell cycle proteins. | Off-target effects. | The inhibitor may be affecting other signaling pathways. Perform a broader analysis of cell cycle-related proteins to understand the off-target effects. |
| Cellular compensation mechanisms. | Inhibition of one Cdk can sometimes lead to the upregulation of other Cdks (e.g., Cdk1) as a compensatory mechanism.[5] Analyze the expression and activity of other key cell cycle regulators. |
Data Presentation: Potency and Selectivity of Cdk2 Inhibitors
The following table summarizes the in vitro potency (IC50) of several known Cdk2 inhibitors. Note that cellular potency can vary.
| Inhibitor | Cdk2 IC50 (nM) | Selectivity Notes |
| NU6102 | 5 | ~50-fold selective for Cdk2 over Cdk1. |
| AZD5597 | <100 (intracellular affinity) | Potently engages both Cdk1 and Cdk2. |
| Dinaciclib | <100 (intracellular affinity) | Potently engages both Cdk1 and Cdk2. |
| BS-194 | <100 (intracellular affinity) | Potently engages both Cdk1 and Cdk2. |
| RGB-286638 | <100 (intracellular affinity) | Potently engages both Cdk1 and Cdk2. |
Data compiled from publicly available literature.
Experimental Protocols
Protocol: Optimizing Cdk2 Inhibitor Concentration for G1/S Arrest
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cdk2 inhibitor stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
2. Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvest. Allow cells to attach and resume proliferation for 24 hours.
-
Dose-Response Treatment: Prepare a series of dilutions of the Cdk2 inhibitor in complete culture medium. A typical concentration range could be from 0.1X to 10X the reported IC50 value (e.g., if IC50 is 100 nM, test 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Replace the medium in each well with the medium containing the different concentrations of the inhibitor or vehicle control. Incubate the cells for a duration equivalent to one cell cycle (e.g., 24 hours).
-
Cell Harvest:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation and Staining:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. An effective concentration of the Cdk2 inhibitor will show a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
Visualizations
Caption: The Cdk2 signaling pathway at the G1/S transition.
Caption: Experimental workflow for optimizing Cdk2 inhibitor concentration.
Caption: Troubleshooting decision tree for lack of cell cycle arrest.
References
- 1. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk2-IN-8 and Other Poorly Soluble Kinase Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Cdk2-IN-8 and other kinase inhibitors with poor aqueous solubility. Our goal is to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?
A1: This is a common issue for compounds with low water solubility. While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous medium like cell culture media or phosphate-buffered saline (PBS). The DMSO disperses in the water, leaving your compound in a now predominantly aqueous environment where it is poorly soluble, causing it to precipitate out of solution.[1][2][3]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxic effects.[4] However, some cell lines can tolerate up to 1%. It is best practice to run a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
Q3: Can I heat or sonicate my solution to redissolve the precipitate?
A3: Gentle heating (e.g., to 37°C) and sonication can be used to help dissolve the compound initially and can sometimes help redissolve a precipitate.[1][5] However, be cautious as excessive heat can degrade the compound. If the compound precipitates upon addition to your final aqueous solution, these methods might only provide a temporary solution, and the compound may precipitate again over time.
Q4: Are there alternative solvents to DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used.[2][6] For some applications, these may offer advantages, but they also come with their own cytotoxicity profiles that need to be evaluated. The choice of solvent depends on the specific compound and the experimental system.
Troubleshooting Guide: Compound Precipitation
This section provides a step-by-step guide to troubleshoot and overcome issues with the precipitation of this compound in aqueous solutions.
Issue 1: Precipitation upon dilution of DMSO stock solution
Root Cause: The compound is not soluble in the final aqueous buffer at the desired concentration.
Solutions:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of this compound. Solubility issues are often concentration-dependent.[4]
-
Increase the Final DMSO Concentration: If your cells can tolerate it, increasing the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) can help keep the compound in solution.[2] Remember to update your vehicle controls accordingly.
-
Modify the Dilution Method: Instead of adding a small volume of concentrated DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[1] This can sometimes prevent the compound from crashing out immediately.
-
Use a Co-solvent System: For more challenging compounds, especially for in vivo studies, a co-solvent system is often necessary. These formulations can enhance the solubility and stability of the compound in an aqueous environment.
Issue 2: Compound is difficult to dissolve even in 100% DMSO
Root Cause: The compound may have very low intrinsic solubility or may be in a crystalline form that is slow to dissolve.
Solutions:
-
Sonication: Use a water bath sonicator to aid dissolution.[5]
-
Gentle Warming: Warm the solution in a 37°C water bath.[1]
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed water can reduce its solvating power for some compounds.
Data Presentation: Solubility of Kinase Inhibitors
The following tables summarize typical solubility data for poorly soluble kinase inhibitors in common solvent systems. Note that these are representative values and the optimal conditions for this compound should be determined empirically.
Table 1: Solubility in Common Organic Solvents
| Solvent | Typical Max Solubility | Notes |
| DMSO | > 50 mg/mL | Often the primary solvent for stock solutions. |
| Ethanol | 5-20 mg/mL | Can be used as a co-solvent. |
| Methanol | 5-15 mg/mL | Another potential co-solvent. |
| Propylene Glycol | 10-30 mg/mL | Frequently used in formulations. |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Percentage | Purpose |
| DMSO | 5 - 10% | Primary Solvent |
| PEG300 | 30 - 40% | Co-solvent, increases solubility |
| Tween-80 (or other surfactant) | 5% | Surfactant, improves wetting and stability |
| Saline or PBS | 45 - 60% | Aqueous vehicle |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general workflow to assess the solubility of your compound in an aqueous buffer.
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your this compound DMSO stock solution.
-
Prepare Buffer Plate: In a separate 96-well plate, add your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Mix: Transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate. Mix well by pipetting or shaking. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure: Analyze the plate using a nephelometer to measure light scattering caused by precipitated compound. Alternatively, filter the solutions and measure the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or HPLC.[7]
Visualizations
Cdk2 Signaling Pathway
The following diagram illustrates the central role of Cdk2 in cell cycle progression, a pathway targeted by inhibitors like this compound.
Caption: Simplified Cdk2 signaling pathway in G1/S phase transition.
Experimental Workflow: Solubilizing a Poorly Soluble Inhibitor
This workflow outlines the decision-making process for handling a poorly soluble compound like this compound.
Caption: Decision workflow for solubilizing poorly soluble inhibitors.
References
Cdk2-IN-8 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Cdk2-IN-8. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret experimental results, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
My cells are arresting in the G1/S phase as expected, but I'm observing additional unexpected phenotypes. What could be the cause?
Unexpected phenotypes alongside the expected G1/S arrest can often be attributed to the inhibition of off-target kinases. While this compound is designed to be a potent Cdk2 inhibitor, like many kinase inhibitors, it may exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets.
Known Off-Target Classes for CDK2 Inhibitors:
-
Other Cyclin-Dependent Kinases (CDKs): Due to high homology, especially in the ATP-binding site, other CDKs are common off-targets. Inhibition of these can lead to a variety of cellular effects beyond a simple G1/S block. For example, inhibition of CDK1 can interfere with G2/M progression, while inhibition of CDK9 can impact transcription.[1]
-
Other Kinase Families: Depending on the inhibitor's scaffold, it may interact with kinases outside the CDK family.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Compare your observed phenotype with the known functions of common off-target kinases for CDK2 inhibitors (see Table 1).
-
Perform a Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
Use a Structurally Different CDK2 Inhibitor: Comparing the effects of this compound with another CDK2 inhibitor that has a different chemical structure can help determine if the phenotype is due to on-target CDK2 inhibition or an off-target effect of this compound's specific scaffold.
-
Profile Key Phosphorylation Events: Use western blotting to check the phosphorylation status of known substrates for both CDK2 and potential off-target kinases. For example, check Rb phosphorylation for CDK2 activity and RNA Polymerase II phosphorylation for CDK9 activity.
I'm seeing a significant decrease in cell viability that seems more potent than what I'd expect from G1/S arrest alone. Why might this be happening?
While prolonged G1/S arrest can lead to reduced proliferation, significant cytotoxicity may indicate the inhibition of kinases essential for cell survival.
Potential Off-Target Kinases Affecting Viability:
-
CDK1: As a critical regulator of mitosis, its inhibition can lead to mitotic catastrophe and cell death.
-
CDK9: Inhibition of CDK9 leads to a shutdown of transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1), which can rapidly induce apoptosis.
-
Other survival kinases: Depending on the cell type, off-target inhibition of kinases in pathways like PI3K/Akt could also contribute to cell death.
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for investigating unexpected cytotoxicity.
How can I confirm that the effects I'm seeing are due to inhibition of CDK2 and not an off-target?
Confirming on-target activity is crucial. Here are several recommended approaches:
Experimental Protocols:
-
Western Blot for p-Rb:
-
Objective: To measure the phosphorylation of Retinoblastoma protein (Rb), a primary substrate of CDK2.
-
Method:
-
Treat cells with a dose-range of this compound for a relevant time period (e.g., 6-24 hours).
-
Lyse cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against phospho-Rb (Ser807/811) and total Rb.
-
A dose-dependent decrease in the p-Rb/total Rb ratio indicates on-target CDK2 inhibition.
-
-
-
Cell Cycle Analysis:
-
Objective: To confirm G1/S arrest.
-
Method:
-
Treat cells with this compound.
-
Harvest, fix, and stain cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze DNA content by flow cytometry.
-
An accumulation of cells in the G1 phase and a reduction in the S phase population is indicative of CDK2 inhibition.
-
-
-
Kinome Profiling:
-
Objective: To broadly assess the selectivity of this compound against a large panel of kinases.
-
Method: Submit a sample of this compound to a commercial kinome scanning service (e.g., Eurofins DiscoverX KINOMEscan™). This will provide data on the binding affinity of your compound to hundreds of kinases, revealing its selectivity profile and potential off-targets.
-
Quantitative Data: Selectivity of Common CDK Inhibitors
The following table summarizes the IC50 values for several well-characterized CDK inhibitors against a panel of CDKs. This data can be used as a reference to understand the potential selectivity challenges in targeting CDK2.
| Inhibitor | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK1/CDK2) |
| Flavopiridol | 100 | 30 | 20 | - | 0.3x |
| (R)-Roscovitine | 100 | 2700 | >100,000 | 800 | 27x |
| AT7519 | 44 | 190 | 67 | <10 | 4.3x |
| Milciclib | 45 | Submicromolar | Submicromolar | - | - |
Data compiled from multiple sources.[2][3] Actual values may vary depending on assay conditions.
Signaling Pathway Diagrams
Understanding the cellular context of CDK2 is essential for interpreting experimental results.
Figure 2: Simplified diagram of the G1/S transition pathway showing the central role of CDK2 and the point of inhibition by this compound.
Figure 3: Logical relationship between this compound, its primary target, and potential off-targets leading to various cellular phenotypes.
References
How to improve the stability of Cdk2-IN-8 in solution
Disclaimer: Specific stability data for Cdk2-IN-8 is not extensively available in the public domain. The following troubleshooting guide and FAQs are based on general principles for small molecule inhibitors with similar chemical features and best practices in medicinal chemistry and cell biology.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or solvent evaporation.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves. Sonication can also be applied.
-
If precipitation persists, it may indicate that the compound has exceeded its solubility in the current solvent. Consider preparing a fresh stock solution at a lower concentration.
-
Ensure the cap of your vial is sealed tightly to prevent solvent evaporation, which can increase the effective concentration of the inhibitor.
-
Q2: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in activity often suggests chemical degradation of the compound. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light and air.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your stock solution is stored at the recommended temperature, typically -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Assess Solvent Compatibility: While DMSO is a common solvent for initial stock solutions, its hygroscopic nature can introduce water, which may lead to hydrolysis. For aqueous working solutions, the stability of this compound may be pH-dependent.
-
Consider Degradation Pathways: Based on the chemical structure of similar kinase inhibitors, this compound may be susceptible to hydrolysis of amide bonds and oxidation of electron-rich aromatic rings.
-
Q3: What are the ideal storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Recommended Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed vial in a desiccator to protect from moisture. |
| In Solvent | -80°C | Up to 2 years | Use anhydrous, high-purity solvents. Aliquot to minimize freeze-thaw cycles.[1] |
| -20°C | Up to 1 year | Suitable for shorter-term storage. Ensure the solvent is appropriate and the container is airtight.[1] |
Troubleshooting Guide: Improving this compound Stability in Solution
This guide provides a systematic approach to identifying and mitigating stability issues with this compound in your experiments.
Caption: Troubleshooting workflow for addressing this compound instability.
Potential Degradation Pathways
While the exact degradation pathway of this compound is not published, we can infer potential routes based on its chemical formula (C22H25N5O3) and the common functional groups found in similar kinase inhibitors. These include amide and aniline-like moieties within a heterocyclic scaffold.[1]
References
Technical Support Center: Troubleshooting Unexpected Proliferation Assay Results with Cdk2-IN-8
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results in proliferation assays using Cdk2-IN-8. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not showing the expected decrease in proliferation after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound in your proliferation assay. These can be broadly categorized into experimental variables and biological resistance.
Experimental Troubleshooting:
-
Compound Integrity and Concentration:
-
Degradation: Has the this compound been stored and handled correctly to prevent degradation?
-
Concentration: Are you using a concentration of this compound that is appropriate for your cell line? The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.
-
-
Assay Conditions:
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can lead to misleading results.[1]
-
Incubation Time: The duration of treatment with this compound may not be sufficient to observe a significant effect on proliferation.
-
Assay Choice: The proliferation assay itself might not be optimal for your experimental setup. For instance, metabolic assays like MTT can sometimes yield results that don't correlate directly with cell number.[2][3]
-
Biological Troubleshooting:
-
Cell Line Specific Resistance:
-
Low Cdk2 Dependence: Your cell line may not be highly dependent on Cdk2 for cell cycle progression.
-
CCNE1 Amplification Status: High levels of Cyclin E1 (CCNE1) amplification are often associated with sensitivity to Cdk2 inhibitors.[4][5][6][7] Cell lines without this amplification may be inherently resistant.
-
-
Acquired Resistance:
-
Off-Target Effects: While this compound is designed to be a Cdk2 inhibitor, off-target effects could potentially influence proliferation in unexpected ways.
Q2: How can I be sure that this compound is active and that my experimental setup is working correctly?
To validate your experimental system and the activity of this compound, you should include positive and negative controls.
-
Positive Control (Cell Line): Use a cell line known to be sensitive to Cdk2 inhibition.
-
Positive Control (Compound): If available, use another well-characterized Cdk2 inhibitor to compare its effects with this compound.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell proliferation.
Q3: What experiments can I perform to investigate the unexpected results?
A multi-pronged approach is recommended to dissect the reasons behind the lack of expected anti-proliferative effects.
-
Confirm Cdk2 Inhibition: Use Western blotting to check for the phosphorylation of Retinoblastoma protein (Rb), a direct downstream target of Cdk2. A decrease in phosphorylated Rb (pRb) at serine residues S807/811 would indicate that Cdk2 is being inhibited.[6]
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of your treated cells. Cdk2 inhibition is expected to cause a G1/S phase arrest.[8][9]
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 of this compound in your specific cell line. This will reveal if a higher concentration is needed to achieve the desired effect.
Data Presentation
Table 1: Comparative IC50 Values of Various CDK Inhibitors
The following table provides a summary of reported IC50 values for different CDK inhibitors across various CDK subtypes. This data can be used as a reference to understand the expected potency and selectivity of CDK inhibitors. Note that specific IC50 values for this compound may vary depending on the cell line and assay conditions.
| Inhibitor | CDK1 (IC50) | CDK2 (IC50) | CDK4 (IC50) | CDK5 (IC50) | CDK7 (IC50) | CDK9 (IC50) |
| Flavopiridol | 30 nM | 100 nM | 20 nM | - | 10 nM | 10 nM |
| (R)-roscovitine | 2.7 µM | 0.1 µM | > 100 µM | - | 0.5 µM | 0.8 µM |
| AT7519 | 190 nM | 44 nM | 67 nM | 18 nM | - | < 10 nM |
| Milciclib | - | 45 nM | Submicromolar | Submicromolar | - | - |
Data compiled from various sources.[10][11]
Experimental Protocols
BrdU Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.[12][13][14][15][16]
Materials:
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.[13][15]
-
Remove the labeling medium and fix the cells with the Fixing/Denaturing Solution for 30 minutes at room temperature.[15]
-
Wash the wells with PBS.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells with PBS.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells with PBS.
-
Add TMB substrate and incubate until color develops.
-
Add Stop Solution and measure the absorbance at 450 nm using a microplate reader.
Western Blot for Phospho-Rb
This protocol allows for the detection of changes in the phosphorylation status of Rb, a downstream target of Cdk2.[17][18][19]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Reagent (e.g., BCA)
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.[19]
-
Determine the protein concentration of each lysate.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[20][21][22][23][24]
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[24]
Visualizations
Cdk2 Signaling Pathway
Caption: Simplified Cdk2 signaling pathway in cell cycle progression.
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting unexpected results.
Logic Diagram of Potential Causes
Caption: Potential causes of unexpected proliferation assay results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. youtube.com [youtube.com]
- 23. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Minimizing Cdk2-IN-8 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-8. The information is designed to help minimize toxicity in normal cells while maximizing the inhibitor's effectiveness in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent cell-permeable inhibitor of Cyclin-dependent kinase 2 (Cdk2). Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] By inhibiting Cdk2, this compound can induce cell cycle arrest and prevent the proliferation of cells that are highly dependent on Cdk2 activity for growth.[1] This mechanism often involves blocking the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn prevents the transcription of genes required for DNA replication.
Q2: What are the primary concerns regarding the toxicity of Cdk2 inhibitors in normal cells?
The primary concern with any kinase inhibitor is off-target effects, where the inhibitor affects kinases other than the intended target. Due to the high degree of homology within the ATP-binding sites of cyclin-dependent kinases, early generation Cdk2 inhibitors often cross-reacted with other CDKs, such as Cdk1, leading to significant toxicity in normal proliferating cells.[3] While newer inhibitors are designed for greater selectivity, it is crucial to empirically determine the toxicity profile of this compound in the specific normal cell lines being used in your experiments.
Q3: How does the effect of Cdk2 inhibition differ between normal and cancer cells?
Cancer cells, particularly those with amplifications of genes like CCNE1 (which encodes Cyclin E), can become highly dependent on Cdk2 for their proliferation and survival.[4][5] In contrast, some studies suggest that normal cells may be less sensitive to Cdk2 inhibition, and Cdk2 knockout mice are viable, indicating that Cdk2 is not absolutely essential for the normal cell cycle in all tissues.[6] Furthermore, one study indicated that Cdk2 inhibition in the presence of reactive oxygen species could induce senescence in normal cells while promoting proliferation in cancer cells. This differential response forms the basis of the therapeutic window for Cdk2 inhibitors.
Q4: What is the known selectivity of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity observed in normal (non-cancerous) control cells at expected effective concentrations. | 1. Concentration too high: The IC50 for antiproliferative effects can vary significantly between cell lines. 2. Off-target effects: The inhibitor may be affecting other essential kinases. 3. Cell line sensitivity: The specific normal cell line may be unusually sensitive to Cdk2 inhibition. | 1. Perform a dose-response curve: Determine the IC50 for both your cancer and normal cell lines to identify a therapeutic window. Start with a wide range of concentrations. 2. Assess selectivity: If possible, perform a kinase panel screening to identify potential off-target kinases. Consider using a more selective Cdk2 inhibitor if significant off-target effects are suspected. 3. Test alternative normal cell lines: If feasible, use a different normal cell line from a similar tissue of origin for comparison. |
| Inconsistent or no observable effect on cancer cells. | 1. Cancer cell line is not Cdk2-dependent: Not all cancer cells rely on Cdk2 for proliferation. 2. Inhibitor instability: The compound may be degrading in the culture medium. 3. Incorrect dosage or administration: Errors in preparing or delivering the inhibitor. | 1. Profile your cancer cell line: Confirm Cdk2 expression and dependency. Cancer cells with high levels of Cyclin E are often more sensitive to Cdk2 inhibition. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a validated stock. 3. Verify experimental setup: Double-check all calculations and procedures for inhibitor preparation and administration. |
| Difficulty reproducing results from the literature. | 1. Differences in experimental conditions: Cell line passage number, serum concentration, and incubation time can all influence results. 2. Variability in inhibitor batches: There may be batch-to-batch differences in the purity or activity of the compound. | 1. Standardize protocols: Ensure all experimental parameters are consistent and well-documented. 2. Validate each new batch: Perform a simple viability assay with each new batch of this compound to confirm its potency. |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-435 | Human Melanoma | 6.22 |
| WI-38 | Human Normal Lung Fibroblast | 37.24 |
Data sourced from MedChemExpress.[2] These values should be considered as a reference, and it is recommended to determine the IC50 in your specific cell lines.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.
Materials:
-
This compound
-
Normal and cancer cell lines of interest
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Normal and cancer cell lines
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a concentration around the IC50 (determined in Protocol 1) and a vehicle control for 24 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating/dead cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium and centrifuge.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Cdk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for addressing high toxicity in normal cells.
References
- 1. CDK2 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Cdk2-IN-8 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of Cdk2-IN-8, a potent and selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: Proper storage of this compound is crucial for maintaining its activity and ensuring experimental reproducibility. Recommendations for both powder and solvent-based solutions are outlined below. It is strongly advised to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). For in vitro experiments, ensure the final DMSO concentration in your assay is low enough to not affect the cells or enzymatic activity, typically less than 0.1%.[1][3] If you observe precipitation upon dilution into aqueous buffers, vortexing or sonication may aid dissolution.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur, especially at lower temperatures. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution becomes clear. Always visually inspect the solution for any particulate matter before use.
Q4: Can I use this compound in in vivo studies?
A4: For in vivo experiments, it is recommended to prepare fresh solutions of this compound on the day of use.[4] The solubility and stability in vehicles suitable for animal administration should be determined empirically.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[5] Specifically, CDK2, in complex with Cyclin E and Cyclin A, is essential for the G1/S phase transition and S phase progression.[5] By inhibiting CDK2, this compound can induce cell cycle arrest. Some compounds in this class may also induce protein degradation.[6][7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Improper storage leading to compound degradation. | Review the storage conditions in the table below. Use a fresh aliquot of this compound. |
| Inaccurate concentration of the stock solution. | Verify the calculations for molarity and dilution. If possible, confirm the concentration using analytical methods. | |
| Cell line is resistant to CDK2 inhibition. | Ensure your cell line is sensitive to CDK2 inhibition. Some cancer cell lines may have alternative pathways for cell cycle progression.[8] | |
| Cell death at expected inhibitory concentrations | Off-target effects or cellular toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Reduce the final DMSO concentration in the culture medium. |
| Contamination of cell culture. | Check cell cultures for any signs of contamination. | |
| Precipitation in cell culture media | Poor solubility of the compound in aqueous media. | Ensure the final solvent concentration is as low as possible. Consider using a solubilizing agent, if compatible with your assay. |
| Interaction with media components. | Test the solubility of this compound in your specific cell culture medium before treating cells. |
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | Up to 3 years[1][2][9] |
| 4°C | Up to 2 years[1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 2 years[1][2] |
| -20°C | 1 to 12 months[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate or warm the tube at 37°C for a short period to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.[1]
Protocol 2: Cell-Based Assay for CDK2 Inhibition (Cell Viability)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Simplified Cdk2 signaling pathway in cell cycle progression.
Caption: General workflow for a cell-based CDK2 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CDK-IN-2 | CDK | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to CDK2 Inhibitors in Melanoma: Evaluating Cdk2-IN-8 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) has emerged as a critical therapeutic target in melanoma, playing a pivotal role in cell cycle progression, proliferation, and resistance to targeted therapies. This guide provides a comprehensive comparison of various CDK2 inhibitors, with a focus on their performance in preclinical melanoma models. While this guide aims to include Cdk2-IN-8, a thorough search of available scientific literature and public databases did not yield specific experimental data for this compound in the context of melanoma. Therefore, this comparison will focus on other well-characterized CDK2 inhibitors: Dinaciclib, PF-07104091, and Milciclib, for which preclinical data in melanoma is available.
Executive Summary
CDK2 is frequently overexpressed in melanoma, and its activity is linked to the lineage-specific transcription factor MITF, making it a promising target.[1][2] Inhibition of CDK2 has been shown to induce cell cycle arrest, trigger apoptosis, and overcome resistance to BRAF and HSP90 inhibitors.[1][3] This guide presents a comparative analysis of the efficacy of several CDK2 inhibitors based on available preclinical data, alongside detailed experimental protocols and visualizations of key cellular pathways.
Data Presentation: Comparative Efficacy of CDK2 Inhibitors in Melanoma
The following tables summarize the available quantitative data for Dinaciclib, PF-07104091, and Milciclib in melanoma cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the cell lines used and the duration of drug exposure.
Table 1: Inhibitory Concentration (IC50) of CDK2 Inhibitors in Cancer Cell Lines
| Inhibitor | Melanoma Cell Line | IC50 (nM) | Other Cancer Cell Lines | IC50 (nM) | Reference |
| Dinaciclib | SK-MEL-5 | 5.97 ± 0.25 µM | U2OS (Osteosarcoma) | 6 | [4][5] |
| PF-07104091 | B16-F10 (Murine) | Dose-dependent inhibition (100 nM - 10 µM) | TOV-21G (Ovarian) | 4800 | [6] |
| 1014 (Murine NRASmut) | Dose-dependent inhibition (100 nM - 10 µM) | OVCAR-3 (Ovarian) | 590 | [6] | |
| HCT116 (Colorectal) | 880 | [6] | |||
| Milciclib | GL-Mel | Not specified | A2780 (Ovarian) | 200 | [7] |
| MDA-MB-231 (Breast) | 310 | [7] | |||
| MM1.S (Multiple Myeloma) | 720 | [7] |
Table 2: Effects of CDK2 Inhibitors on Cell Cycle and Apoptosis in Melanoma Cells
| Inhibitor | Melanoma Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| Dinaciclib | 1205Lu (BRAF V600E) | G2/M arrest | 19% to 65% Annexin V-positive cells in a panel of melanoma lines | [4] |
| WM1366 (NRAS) | G2/M arrest | [4] | ||
| PF-07104091 | B16-F10 | G1 arrest | Increased cleaved caspase 3 | |
| 1014 | G1 arrest | Increased cleaved caspase 3 | ||
| Roscovitine | A375 | G1 and/or G2-M arrest | Induced apoptosis | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CDK2 inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the CDK2 inhibitor for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Melanoma cell lines
-
CDK2 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the CDK2 inhibitor as for the cell viability assay.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[10]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Melanoma cell lines
-
CDK2 inhibitors
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the CDK2 inhibitor.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[12]
-
Wash the cells twice with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature.[13]
-
Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, with peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
CDK2 Signaling Pathway in Melanoma
Caption: Simplified CDK2 signaling pathway in melanoma.
Experimental Workflow for Evaluating CDK2 Inhibitors
Caption: Workflow for preclinical evaluation of CDK2 inhibitors.
Logical Relationship of CDK2 Inhibition and Overcoming Drug Resistance
Caption: CDK2 inhibition overcomes therapy resistance in melanoma.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. Critical role of CDK2 for melanoma growth linked to its melanocyte-specific transcriptional regulation by MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 overcomes melanoma resistance against BRAF and Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Melanoma Activity of Dinaciclib, a Cyclin-Dependent Kinase Inhibitor, Is Dependent on p53 Signaling | PLOS One [journals.plos.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V apoptosis assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. 4.6. Anti-melanoma Activity Measurement by MTT Assay [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Selectivity of a Potent CDK2 Inhibitor: A Comparative Analysis
For researchers in oncology and cell cycle regulation, the selective inhibition of cyclin-dependent kinases (CDKs) remains a critical objective. This guide provides a detailed comparison of a highly selective CDK2 inhibitor, herein referred to as CDK2 Inhibitor 73, against other members of the CDK family. By presenting key experimental data, protocols, and pathway visualizations, this document serves as a valuable resource for scientists and drug development professionals.
CDK2 Inhibitor 73, also known as CDK2-IN-4, has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Understanding its activity profile against other CDKs is paramount for its application as a specific molecular probe and for assessing its therapeutic potential.
Selectivity Profile of CDK2 Inhibitor 73
The inhibitory activity of CDK2 Inhibitor 73 was assessed against a panel of key cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase | IC50 (nM) |
| CDK2/cyclin A | 44[1][2][3] |
| CDK1/cyclin B | >10,000 |
| CDK4/cyclin D1 | >10,000 |
| CDK5/p25 | >10,000 |
| CDK6/cyclin D3 | >10,000 |
| CDK7/cyclin H | >10,000 |
| CDK9/cyclin T1 | >10,000 |
Data presented is a compilation from available in vitro biochemical assays. The selectivity for CDK2 is markedly high, with minimal to no activity observed against other tested CDKs at concentrations up to 10 µM.
Experimental Methodologies
The determination of the IC50 values was conducted using established in vitro kinase assay protocols. A representative methodology is detailed below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration at which an inhibitor reduces the activity of a specific kinase by half (IC50).
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2)
-
Adenosine triphosphate (ATP), including radiolabeled ATP (e.g., [γ-³³P]ATP)
-
CDK2 Inhibitor 73
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 3% phosphoric acid)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the specific CDK/cyclin complex and its substrate in the kinase reaction buffer.
-
CDK2 Inhibitor 73 is serially diluted to various concentrations and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
CDK2 Signaling Pathway
CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins and CDK inhibitors. The following diagram illustrates the core CDK2 signaling pathway.
Caption: Simplified CDK2 signaling pathway illustrating the G1/S transition.
Experimental Workflow for Kinase Inhibition Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, from compound preparation to data analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Overcoming Resistance: A Comparative Analysis of Cdk2-IN-8 and Other CDK2 Inhibitors in CDK4/6 Inhibitor-Resistant Cancers
For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to CDK4/6 inhibitors, the emergence of potent and selective CDK2 inhibitors offers a promising therapeutic avenue. This guide provides a comparative overview of the efficacy of Cdk2-IN-8 and other notable CDK2 inhibitors in preclinical models of CDK4/6 inhibitor resistance, supported by experimental data and detailed protocols.
Acquired resistance to CDK4/6 inhibitors, such as palbociclib, is a significant clinical hurdle in the treatment of hormone receptor-positive (HR+) breast cancer. A primary mechanism driving this resistance is the upregulation of the Cyclin E-CDK2 pathway, which provides a bypass signaling route to promote cell cycle progression.[1][2][3][4] Consequently, the development of CDK2 inhibitors is a key strategy to overcome this resistance, with several compounds under investigation.[2][5][6][7]
Comparative Efficacy of CDK2 Inhibitors in CDK4/6 Inhibitor-Resistant Models
Recent preclinical studies have highlighted the potential of targeting CDK2 in palbociclib-resistant (Palbo-R) cancer cell lines. While specific data for the commercial product This compound (IC50 = 1.74 µM in non-resistant models) in resistant cell lines is not yet publicly available, research from G1 Therapeutics provides valuable insights into the activity of novel, potent CDK2 inhibitors.[8]
Their findings in the MCF7 palbociclib-resistant (MCF7 Palbo-R) breast cancer cell line demonstrate the superior potency of their proprietary compounds compared to Pfizer's CDK2 inhibitor, PF-06873600.
| Compound | Target | IC50 in MCF7 Palbo-R (µM) |
| CDK2i-4 | CDK2 | 0.3 |
| CDK2i-5 | CDK2 | 0.1 |
| CDK2i-6 | CDK2 | 0.3 |
| PF-06873600 | CDK2 | >10 |
| This compound | CDK2 | Data not available in resistant models |
Table 1: Comparative in vitro efficacy of various CDK2 inhibitors in a palbociclib-resistant breast cancer cell line. Data for CDK2i-4, -5, -6, and PF-06873600 are from a study by G1 Therapeutics.[6] this compound IC50 is from a non-resistant model.[8]
These results underscore the potential of highly selective and potent CDK2 inhibitors to overcome acquired resistance to CDK4/6 inhibition. Further investigation is warranted to determine the efficacy of this compound in similar resistant models.
Another emerging strategy is the development of CDK2 degraders. "CDK2 degrader 8" is one such compound, although its efficacy in CDK4/6 inhibitor-resistant models has not yet been reported in the available literature.[9]
Signaling Pathways and Experimental Workflows
The interplay between CDK4/6 and CDK2 in cell cycle regulation and the mechanism of resistance and subsequent therapeutic intervention can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: CDK4/6 Resistance and CDK2 Inhibition Pathway.
Caption: Preclinical Evaluation Workflow.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of this compound and other CDK2 inhibitors, the following detailed protocols for key experiments are provided.
Cell Viability (MTT) Assay for Synergy Assessment
This protocol is adapted for determining the synergistic effect of a CDK2 inhibitor and a CDK4/6 inhibitor.
Materials:
-
CDK4/6 inhibitor-resistant cancer cell line (e.g., MCF7-PR)
-
Complete culture medium
-
CDK2 inhibitor (e.g., this compound) and CDK4/6 inhibitor (e.g., Palbociclib) stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of the CDK2 inhibitor and the CDK4/6 inhibitor, both alone and in combination, at various concentration ratios. The final volume in each well should be 200 µL. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[5][10]
-
Solubilization: Carefully aspirate the medium and add 150-200 µL of the solubilization solution to each well.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be determined using software that calculates a combination index (CI), where CI < 1 indicates synergy.
Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation
This protocol is for assessing the inhibition of CDK2 activity by measuring the phosphorylation of its downstream target, Rb.
Materials:
-
Resistant cells treated as described above.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control (β-actin).
Murine Xenograft Model of CDK4/6 Inhibitor-Resistant Breast Cancer
This protocol outlines the in vivo evaluation of a CDK2 inhibitor in combination with a CDK4/6 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD-scid/IL2Rγ−/− (NSG) mice).[11]
-
CDK4/6 inhibitor-resistant breast cancer cells (e.g., MCF7-PR).[12]
-
Matrigel.
-
CDK2 inhibitor and CDK4/6 inhibitor formulations for in vivo administration.
-
Calipers.
Procedure:
-
Tumor Cell Implantation: Resuspend MCF7-PR cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 1-5 million cells into the flank of each mouse.[12][13]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers twice weekly. When tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle, CDK2 inhibitor alone, CDK4/6 inhibitor alone, combination).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as pRb and Ki67.[11]
References
- 1. In Vitro Combination - Kyinno Bio [kyinno.com]
- 2. Comparison of three similar frontline breast cancer drugs reveals important differences - ecancer [ecancer.org]
- 3. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. Combination Synergy Testing [bio-protocol.org]
- 6. g1therapeutics.com [g1therapeutics.com]
- 7. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | LPM3770277, a Potent Novel CDK4/6 Degrader, Exerts Antitumor Effect Against Triple-Negative Breast Cancer [frontiersin.org]
- 12. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Researcher's Guide to Cyclin-Dependent Kinase 2 (CDK2) Inhibitor Cross-Reactivity
An Objective Comparison of Kinase Inhibitor Selectivity and Supporting Experimental Data
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target toxicities. This guide provides a comparative overview of the cross-reactivity of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with a focus on the methodologies used to determine their selectivity profiles.
While specific quantitative cross-reactivity data for a compound designated "Cdk2-IN-8" is not publicly available, this guide will utilize data from well-characterized CDK2 inhibitors to illustrate the principles of selectivity and provide a framework for evaluating novel compounds. The challenge of achieving high selectivity for CDK2 is significant due to the high degree of structural homology within the ATP-binding site of the CDK family, particularly with CDK1.[1][2] Consequently, many CDK2 inhibitors exhibit activity against other CDKs and unrelated kinases.
Comparative Kinase Selectivity of Representative CDK2 Inhibitors
To illustrate the varying selectivity profiles of CDK2 inhibitors, the following table summarizes the inhibitory activity (IC50) of two well-documented compounds, AZD8421 and NU6102, against a panel of kinases.
| Kinase Target | AZD8421 (IC50, nM) | NU6102 (IC50, nM) |
| CDK2/cyclin E | <1.5 | 5 |
| CDK1/cyclin B | 16 | 250 |
| CDK3/cyclin E | - | - |
| CDK4/cyclin D1 | 180 | >10000 |
| CDK5/p25 | - | - |
| CDK6/cyclin D3 | 120 | - |
| CDK7/cyclin H | - | 4400 |
| CDK9/cyclin T1 | 2.8 | 1100 |
Data is compiled from publicly available research.[1][3] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols for Determining Kinase Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile is a multi-step process involving both biochemical and cellular assays.
1. In Vitro Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
-
General Protocol:
-
Reagents: Purified recombinant kinase, corresponding cyclin partner (e.g., CDK2/cyclin E), kinase-specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.
-
Reaction: The kinase, cyclin, and substrate are incubated with the inhibitor in a suitable buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system that allows for non-radioactive detection).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) are used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
2. Cellular Target Engagement Assays
These assays measure the interaction of an inhibitor with its target kinase within a live cell, providing insights into target occupancy under more physiological conditions.
-
Objective: To confirm that the inhibitor can bind to its intended target in a cellular environment and to assess its selectivity across the cellular kinome.
-
Example Protocol (NanoBRET™ Target Engagement Assay):
-
Cell Line Engineering: The target kinase (e.g., CDK2) is expressed in cells as a fusion protein with NanoLuc® luciferase.
-
Cell Treatment: The engineered cells are treated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase and varying concentrations of the test inhibitor.
-
BRET Measurement: A substrate for NanoLuc® is added, leading to light emission. If the fluorescent tracer is bound to the kinase-NanoLuc® fusion, the emitted light energy is transferred to the tracer, which in turn fluoresces (Bioluminescence Resonance Energy Transfer - BRET).
-
Competitive Displacement: The test inhibitor competes with the tracer for binding to the kinase. Increasing concentrations of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 for target engagement is determined by plotting the BRET ratio against the inhibitor concentration. This can be performed for a wide range of kinases to assess cellular selectivity.[4]
-
Visualizing Experimental and Signaling Contexts
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Simplified CDK2 Signaling Pathway and Common Off-Targets
Caption: CDK2 signaling and common inhibitor off-targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cdk2-IN-8
Essential guidance for the safe handling and disposal of the kinase inhibitor Cdk2-IN-8, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists in the field of drug development, the proper management of chemical compounds is a critical aspect of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the known hazards associated with the broader class of kinase inhibitors. These compounds are often potent and may have toxic, mutagenic, or teratogenic properties.[1] Therefore, treating this compound with a high degree of caution is imperative.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the following safety protocols and have access to the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles.[2][3] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[2][3][4] |
| Body Protection | Impervious laboratory coat or clothing | Protects against contamination of personal clothing.[2][3] |
| Respiratory Protection | Suitable respirator (use based on institutional risk assessment) | Necessary when handling the powder form to avoid inhalation.[2][3] |
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3] An accessible safety shower and eye wash station are mandatory in the work area.[2][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the disposal of pure this compound compound and contaminated materials.
1. Waste Categorization and Segregation:
-
Pure Compound: Any unused or expired this compound powder must be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, weigh boats, and bench paper, must be considered contaminated and disposed of as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Preparing for Disposal:
-
Ensure all waste containers are appropriate for hazardous chemical waste, are in good condition, and have secure lids.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Wearing the appropriate PPE, cover the spill with an absorbent, finely-powdered, liquid-binding material such as diatomite or a universal binder.[2][3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][3]
-
Dispose of all cleanup materials as hazardous waste.[2]
4. Final Disposal:
-
Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Crucially, do not dispose of this compound or any contaminated materials in the regular trash or down the drain. [3][4] This can lead to environmental contamination and is a violation of safety regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of potent chemical compounds. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
